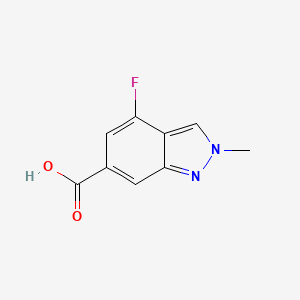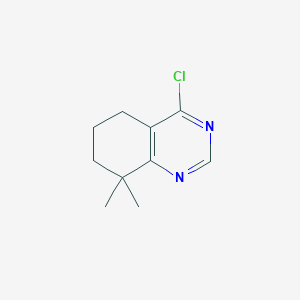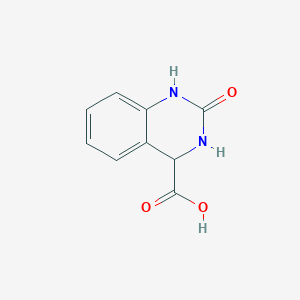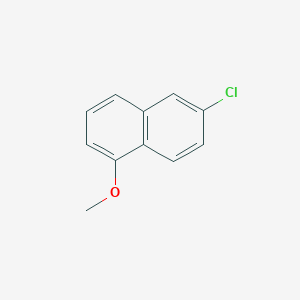![molecular formula C7H5ClN4O B11902668 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide is an organic compound with the molecular formula C6H4ClN3. It is a white to pale yellow crystalline or powdery solid. This compound is primarily used in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide involves the reaction of 2-chloro-3-aminopyridine with α-bromo ketone esters . The reaction typically occurs under inert gas conditions (such as nitrogen or argon) at temperatures between 2-8°C . Another method involves the use of cyclopentylamine, DIPEA, and ethyl acetate at room temperature .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques, ensuring high yield and purity. The process involves multiple steps, including the use of reagents like thionyl chloride, dimethylamine, and sodium phosphate buffer .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: Using reagents like oxone and DMF at room temperature.
Reduction: Typically involves the use of reducing agents like LiOH in a mixture of ethanol and water.
Substitution: Commonly involves reagents like cyclopentylamine and DIPEA.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: LiOH, ethanol, water mixture.
Substitution: Cyclopentylamine, DIPEA, ethyl acetate, room temperature.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which are often used as intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential as a kinase inhibitor and anticancer agent.
Industry: Utilized in the production of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. It acts as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor featuring a pyrrolo[2,3-d]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidine structure.
Uniqueness
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and its ability to act as a versatile intermediate in the synthesis of various biologically active compounds . Its structural features allow for diverse chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H5ClN4O |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C7H5ClN4O/c8-7-10-2-5-3(12-7)1-4(11-5)6(9)13/h1-2,11H,(H2,9,13) |
InChI Key |
AVGYIOYGWLFHDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=C(N=C21)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


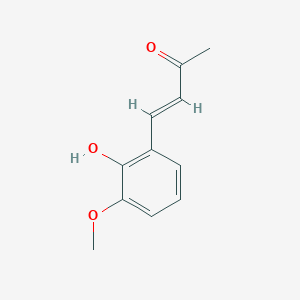
![2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol](/img/structure/B11902608.png)
![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B11902616.png)

![5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)
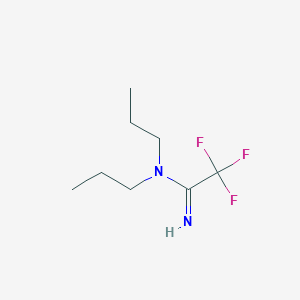

![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)
